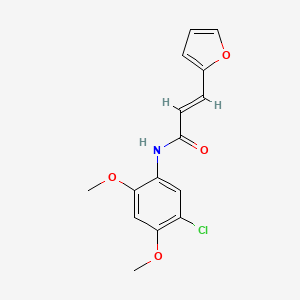

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is an acrylamide derivative featuring a substituted phenyl group (5-chloro, 2,4-dimethoxy) and a furan-2-yl moiety.

Properties

CAS No. |

853349-21-0 |

|---|---|

Molecular Formula |

C15H14ClNO4 |

Molecular Weight |

307.73 g/mol |

IUPAC Name |

(E)-N-(5-chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C15H14ClNO4/c1-19-13-9-14(20-2)12(8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+ |

InChI Key |

LELPKOPZITUCLB-AATRIKPKSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CO2)Cl)OC |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CO2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with furan-2-carboxylic acid under specific conditions. The reaction may proceed through the formation of an intermediate, such as an ester or an acid chloride, followed by amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring may be susceptible to oxidation under certain conditions.

Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide exhibits significant anticancer properties. Studies suggest that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating a possible role in developing new antibiotics .

Materials Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating advanced materials for applications in coatings and composites.

Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The furan moiety contributes to charge transport capabilities, making it a candidate for further exploration in this field .

Agricultural Chemistry Applications

Pesticidal Properties

Preliminary studies suggest that this compound may possess pesticidal properties. Its application could lead to the development of new agrochemicals aimed at controlling pests and diseases in crops. Research is needed to evaluate its efficacy and safety for agricultural use .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl group in acrylamide derivatives is a critical determinant of bioactivity. Key comparisons include:

Key Observations :

- The 5-chloro and 2,4-dimethoxy substituents in the target compound may enhance binding to hydrophobic pockets in proteins, as seen in PNU-120596 (a urea derivative with similar phenyl substituents acting on α7 nicotinic receptors) .

- Sulfamoyl (SO₂NH₂) groups, as in the SARS-CoV inhibitor, improve solubility and hydrogen-bonding capacity, critical for helicase inhibition .

Variations in the Acrylamide Linker and Aromatic Moieties

The acrylamide backbone and attached aromatic systems (furan, thiophene, benzofuran) influence target selectivity and potency:

Key Observations :

Pharmacokinetic and Physicochemical Properties

Substituents significantly alter logP, solubility, and metabolic stability:

Biological Activity

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 351.79 g/mol

- CAS Number : 432021-61-9

The presence of the chloro and methoxy groups on the phenyl ring, along with the furan moiety, contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Many derivatives show inhibition of cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities through disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.8 | Induction of apoptosis |

| HeLa (Cervical) | 8.1 | Cell cycle arrest |

| U2OS (Osteosarcoma) | 0.69 | Inhibition of Hsp90 binding |

These findings suggest that the compound's structural features enhance its efficacy against various cancer types.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Case Studies and Research Findings

-

Study on Anticancer Effects :

A study published in MDPI evaluated various derivatives of acrylamide compounds, revealing that those with furan rings exhibited enhanced antiproliferative effects against MCF-7 and HeLa cells due to increased cellular uptake and interaction with DNA . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of similar compounds indicated that the presence of halogen substituents significantly enhances activity against both gram-positive and gram-negative bacteria . -

Mechanistic Insights :

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways, including those related to apoptosis and cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.